molecular formula C19H20ClN5O4S B3015434 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 905798-03-0

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B3015434
CAS RN: 905798-03-0
M. Wt: 449.91
InChI Key: KDFHFUVRXRHCSW-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .


Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis of Herbicides : A study by Latli & Casida (1995) discussed the synthesis of chloroacetanilide herbicides, highlighting techniques for obtaining high specific activity compounds for metabolism and mode of action studies.

Synthesis and Biological Activity

  • Synthesis and Enzyme Inhibition : Rehman et al. (2013) focused on synthesizing derivatives of 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, testing them against various enzymes including acetylcholinesterase.

Antimicrobial Applications

  • Antimicrobial Agents Synthesis : A study by Sah et al. (2014) described the synthesis of formazans from Mannich base derivatives for antimicrobial applications.
  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities.

Synthetic Methodologies

  • Synthesis of N-Alkylacetamide Derivatives : Sakai et al. (2022) reported on the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, highlighting their versatility in synthesizing N-alkylacetamide and benzyl carbamates.

Applications in Cancer Research

  • Anticancer Evaluation of Oxazole Derivatives : Zyabrev et al. (2022) conducted an in vitro anticancer evaluation of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, identifying compounds with potential antitumor activity.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by its functional groups, such as the amino group , triazole ring , and methoxyphenyl groups . Further experimental studies are needed to identify the specific targets.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Theamino group and triazole ring in its structure suggest potential interactions with biological targets through hydrogen bonding or coordination with metal ions in enzymes . The methoxyphenyl groups could contribute to the compound’s lipophilicity, influencing its ability to cross cell membranes .

Biochemical Pathways

Given the structural similarity to dopamine , it might interact with pathways involving neurotransmitters

Result of Action

It’s plausible that the compound could modulate the activity of its target proteins or enzymes, leading to changes in cellular processes or signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets . The presence of other molecules could lead to competitive or noncompetitive inhibition.

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4S/c1-27-14-7-5-12(20)9-13(14)22-17(26)10-30-19-24-23-18(25(19)21)11-4-6-15(28-2)16(8-11)29-3/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHFUVRXRHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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